molecular formula C14H14F3NO3 B13413256 Propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- CAS No. 73826-13-8

Propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)-

Cat. No.: B13413256
CAS No.: 73826-13-8
M. Wt: 301.26 g/mol
InChI Key: GZJNGPZIYDULQU-AATRIKPKSA-N
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Description

Propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a propenoic acid moiety linked to a carbamoyl group, which is further substituted with an alpha-methyl-m-trifluoromethylphenethyl group. The trifluoromethyl group imparts significant chemical stability and reactivity, making this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the alpha-methyl-m-trifluoromethylphenethylamine, which is then reacted with propenoic acid derivatives under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and continuous flow reactors to optimize the reaction efficiency and scalability. The use of composite metal oxide catalysts and fixed-bed reactors has been reported to enhance the production rates and selectivity of propenoic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

Propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biochemical effects. The carbamoyl group can form stable complexes with metal ions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid: A simpler carboxylic acid with similar acidic properties but lacking the trifluoromethyl and carbamoyl groups.

    Acrylic acid: Another propenoic acid derivative with different substituents, used in polymer production.

    Trifluoroacetic acid: Contains a trifluoromethyl group but differs in its overall structure and reactivity.

Uniqueness

Propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- is unique due to its combination of a propenoic acid backbone with a trifluoromethylphenethyl carbamoyl group. This unique structure imparts distinct chemical properties, such as enhanced stability, reactivity, and potential for diverse applications in various fields.

Properties

CAS No.

73826-13-8

Molecular Formula

C14H14F3NO3

Molecular Weight

301.26 g/mol

IUPAC Name

(E)-4-oxo-4-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]but-2-enoic acid

InChI

InChI=1S/C14H14F3NO3/c1-9(18-12(19)5-6-13(20)21)7-10-3-2-4-11(8-10)14(15,16)17/h2-6,8-9H,7H2,1H3,(H,18,19)(H,20,21)/b6-5+

InChI Key

GZJNGPZIYDULQU-AATRIKPKSA-N

Isomeric SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)/C=C/C(=O)O

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C=CC(=O)O

Origin of Product

United States

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